4-硝基芪

描述

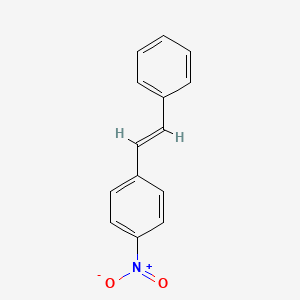

4-Nitrostilbene is a compound that has been extensively studied due to its interesting photochemical properties and potential applications in nonlinear optics (NLO). It is a π-conjugated molecule that can undergo various photoinduced reactions and isomerizations, which are influenced by factors such as substitution, temperature, viscosity, and solvent . The compound has been synthesized and characterized in different forms, including as a part of organic NLO single crystals .

Synthesis Analysis

The synthesis of 4-nitrostilbene derivatives involves various chemical reactions, often starting with the corresponding stilbene compound and introducing nitro groups through nitration reactions. The synthesis process is crucial for obtaining high-purity compounds that exhibit desirable NLO properties. For instance, 4-methoxy 4-nitrostilbene (MONS) was synthesized and single crystals were grown using a slow evaporation method with ethyl methyl ketone as a solvent . Similarly, 4-chloro 4-nitrostilbene (CONS) and 4-fluoro 4-nitrostilbene (FONS) were synthesized and crystallized using the same method . The synthesis of these compounds is typically confirmed by various spectroscopic techniques such as FTIR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of 4-nitrostilbene derivatives is characterized by single crystal X-ray diffraction analysis, which reveals the crystal system and space group of the compounds. For example, MONS was found to have a triclinic crystal system , while CONS and FONS were found to belong to the monoclinic system with noncentrosymmetric space groups, which is important for NLO applications . The molecular structure is further confirmed by spectroscopic analyses, including FTIR and NMR .

Chemical Reactions Analysis

4-Nitrostilbene and its derivatives undergo various photochemical reactions, such as photoisomerization and photoreduction. The photoisomerization involves cis-trans isomerization, which can occur via a triplet state intermediate . Photoreduction studies of 4-nitrostilbene derivatives have shown that the presence of tertiary aliphatic amines can lead to the formation of radical anions and subsequent reduction reactions yielding nitroso compounds and arylhydroxylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrostilbene derivatives are determined through a variety of characterization techniques. UV-vis absorption spectroscopy is used to determine the cut-off wavelength and optical band gap, which are important for assessing the material's suitability for optical applications . Thermal stability is assessed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which provide information on the melting point and decomposition temperature of the compounds . The mechanical strength is evaluated using microhardness measurements, and the NLO properties are confirmed by second harmonic generation (SHG) tests, which compare the efficiency of the compounds to standard materials like potassium dihydrogen phosphate (KDP) .

科学研究应用

微波辅助合成

4-硝基芪的一个重要应用是在其合成中。Cen、Wang 和 He (2017) 的一项研究开发了一种合成反式-4-硝基芪的方法。该过程在微波辐射下 10 分钟内以良好的收率实现,利用 4-硝基苯乙酸、苯甲醛和吡咯烷 (岑明军等,2017)。

光谱性质

Gurzadyan 和 Görner (2000) 探索了反式-4-R-4'-硝基芪在各种溶液中的光谱性质。他们的研究重点是吸收技术,揭示了激发单重态性质的关键见解 (Gurzadyan, G. & Görner, H., 2000)。

光化学性质

Muniz-Miranda 及其同事 (2018) 研究了 4-二甲氨基-4'-硝基芪 (DANS),一种 π 共轭推挽分子。他们的研究结合了光谱和计算方法,提供了对 DANS 的电荷转移过程和光化学反应的见解 (Muniz-Miranda, Francesco 等,2018)。

非线性光学应用

对 4-硝基芪衍生物的研究还包括它们在非线性光学应用中的潜力。Dinakaran 和 Kalainathan (2013) 对 4-碘 4-硝基芪 (IONS) 的研究突出了其合成、结构性质和非线性光学研究。他们发现 IONS 表现出显着的非线性光学性质,使其成为此类应用的潜在材料 (Dinakaran, P. & Kalainathan, S., 2013)。

光还原研究

Görner (2002) 对反式异构体 4-硝基芪和相关化合物的激发态反应进行了研究。这些研究对于理解光还原机制和自由基中间体的形成至关重要,这在各种化学过程中具有影响 (Görner, H., 2002)。

荧光性质

Megyesi 等人研究了溶剂极性和氢键对反式-4-羟基-4'-硝基芪荧光性质的影响。(2010)。他们专注于荧光量子产率和激发态质子转移,为光物理和光化学应用提供了相关见解 (Megyesi, Mónika 等,2010)。

作用机制

Target of Action

It’s worth noting that stilbenes, a family to which 4-nitrostilbene belongs, have been found to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

It has been suggested that nitrostilbenes, including 4-nitrostilbene, may interact with their targets and cause changes at the molecular level . For instance, nitrostilbenes have been found to strongly reduce viral replication .

Biochemical Pathways

Research on similar compounds suggests that they may interfere with the nuclear-cytoplasmic traffic of viral nucleoprotein, probably inhibiting cellular kinases involved in the regulation of specific steps of the virus life cycle .

Result of Action

It has been suggested that nitrostilbenes can decrease viral protein synthesis .

Action Environment

It’s known that the fluorescence emission spectrum of similar compounds, such as 4-dimethylamino-4’-nitrostilbene (dans), can dramatically redshift as the polarity of its microenvironment increases .

安全和危害

4-Nitrostilbene is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

1-nitro-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISCOWXWCHUSMH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314725 | |

| Record name | trans-4-Nitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1694-20-8, 4003-94-5, 6624-53-9 | |

| Record name | trans-4-Nitrostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stilbene, 4-nitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004003945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4-Nitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-p-Nitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Nitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W1GSV923H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-nitrostilbene?

A: 4-Nitrostilbene has the molecular formula C14H11NO2 and a molecular weight of 225.25 g/mol. []

Q2: What spectroscopic data is available for characterizing 4-nitrostilbene?

A: 4-Nitrostilbene can be characterized using various spectroscopic techniques, including:* Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for functional groups like nitro (NO2) and aromatic C=C bonds. [, , , ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule. [, , ] * Ultraviolet-Visible (UV-Vis) Spectroscopy: Shows absorption bands related to electronic transitions, especially those involving the conjugated π-system. [, , , ]

Q3: How does the nitro group in 4-nitrostilbene influence its properties?

A: The nitro group is a strong electron-withdrawing group, significantly impacting 4-nitrostilbene's electronic structure and properties. It enhances the molecule's:* Polarity: Increases the dipole moment, affecting solubility and interactions with polar solvents. [, ]* Photophysical properties: Influences absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics. [, , , ]* Reactivity: Makes the molecule susceptible to nucleophilic attack at the β-carbon of the stilbene double bond. []

Q4: What is the thermal stability of 4-nitrostilbene?

A: Thermogravimetric analysis (TGA) indicates that polymers containing 4-nitrostilbene moieties typically start to decompose around 250°C. [, ]

Q5: In what solvents is 4-nitrostilbene soluble?

A: 4-Nitrostilbene exhibits solubility in various organic solvents, including:* Polar aprotic solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone. [, , , ]* Less polar solvents: Dichloromethane, ethyl methyl ketone. [, ]* Non-polar solvents: Toluene. []Solubility is generally higher in polar solvents due to the molecule's dipole moment.

Q6: How does solvent polarity affect the excited state dynamics of 4-nitrostilbene?

A: Solvent polarity significantly influences the excited state behavior of 4-nitrostilbene:* Non-polar solvents: The excited singlet state (S1) decays rapidly (femtosecond timescale) through intersystem crossing (ISC) to the triplet state (T1) and internal conversion. []* Medium-polarity solvents: The S1 state deactivates through competing ISC pathways, with rates influenced by solvent polarity and energy gaps between states. []* High-polarity solvents: The S1 state is stabilized, and ISC becomes less favorable. Deactivation primarily occurs via a barrier crossing to a non-fluorescent perpendicular configuration. []

Q7: What is the role of the triplet state in the photoisomerization of 4-nitrostilbene?

A: The triplet state (T1) plays a crucial role in the trans-to-cis photoisomerization of 4-nitrostilbene. After excitation to the S1 state and intersystem crossing to the T1 state, the molecule can undergo rotation around the double bond, leading to isomerization. [, , ]

Q8: Can 4-nitrostilbene generate singlet oxygen?

A: Yes, upon photoexcitation, several trans-4-nitrostilbene derivatives can generate singlet oxygen, a reactive oxygen species. This process involves energy transfer from the triplet state of the 4-nitrostilbene to molecular oxygen. [, ]

Q9: What are the potential applications of 4-nitrostilbene and its derivatives?

A: 4-Nitrostilbene derivatives show promise in various applications due to their electronic and optical properties:* Nonlinear optical (NLO) materials: They can be incorporated into polymers to create materials with second-order NLO properties, potentially useful in optical communication, data storage, and signal processing. [, , , , ]* Fluorescent probes: Their fluorescence properties are sensitive to solvent polarity and viscosity, making them suitable for applications like monitoring the curing process of resins. []* Molecular rotors: The fluorescence of some derivatives is quenched in non-viscous environments, making them useful for sensing viscosity changes. This has potential applications in detecting fuel adulteration. [, ]

Q10: What are the future directions for research on 4-nitrostilbene?

A: Future research on 4-nitrostilbene may focus on:* Developing more efficient NLO materials: This includes exploring new derivatives with improved hyperpolarizabilities and incorporating them into optimized polymer matrices. []* Expanding applications in sensing: Utilizing the fluorescence properties of 4-nitrostilbene derivatives for developing new sensors for various analytes and environmental parameters. * Understanding its biological activity: Further investigating the interactions of 4-nitrostilbene and its derivatives with biological systems, particularly their potential carcinogenicity and estrogenic activity. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid](/img/structure/B3023252.png)